AP-18

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

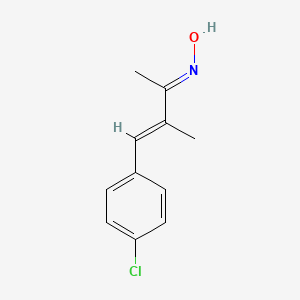

(NE)-N-[(E)-4-(4-chlorophenyl)-3-methylbut-3-en-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(9(2)13-14)7-10-3-5-11(12)6-4-10/h3-7,14H,1-2H3/b8-7+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTJEUOFLVQMCL-NJHPPEEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Cl)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)Cl)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55224-94-7 | |

| Record name | Ap-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The TRPA1 Antagonist AP-18: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-18, chemically identified as 4-(4-Chlorophenyl)-3-methyl-3-buten-2-one oxime, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and serves as a crucial sensor for a wide array of noxious and inflammatory stimuli. Its activation is implicated in various pathological conditions, including pain, neurogenic inflammation, and respiratory disorders. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPA1 and as a lead compound for the development of novel therapeutics targeting this channel. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a reversible, non-covalent blocker of the TRPA1 ion channel. Its primary mechanism involves the direct inhibition of channel opening, thereby preventing the influx of cations, predominantly Ca2+ and Na+, into the neuron. This action effectively dampens the depolarization of sensory neurons and the subsequent transmission of pain and inflammatory signals.

The TRPA1 channel is activated by a diverse range of stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Many of these activators are electrophilic compounds that covalently modify cysteine residues within the N-terminal ankyrin repeat domain of the TRPA1 protein, leading to a conformational change that opens the channel pore. While the precise binding site of this compound on the TRPA1 channel has not been definitively elucidated, it is understood to act as a non-competitive antagonist, meaning it does not compete directly with agonists for their binding site. Instead, it is thought to bind to a distinct allosteric site on the channel, stabilizing it in a closed conformation and preventing its opening regardless of agonist binding.

The selectivity of this compound for TRPA1 over other members of the TRP channel family, such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPM8, makes it a highly specific tool for studying TRPA1-mediated processes.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified across various experimental systems. The following table summarizes the key pharmacological parameters of this compound.

| Parameter | Species | Assay System | Agonist | Value | Reference |

| IC50 | Human | HEK293 cells | Cinnamaldehyde | 3.1 µM | [1][2] |

| IC50 | Mouse | CHO cells | Cinnamaldehyde | 4.5 µM | [1][2] |

| IC50 | Rat | - | Cinnamaldehyde | 4.5 µM | |

| IC50 | Human | HEK293 cells | AITC-induced Yo-Pro uptake | 10.3 µM |

Signaling Pathway of TRPA1 and Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by TRPA1 activation and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture and Transfection for TRPA1 Expression

Objective: To prepare a cellular model for studying TRPA1 channel activity. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous channel expression and high transfection efficiency.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid DNA encoding human TRPA1

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Poly-D-lysine coated culture plates or coverslips

Protocol:

-

Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

One day prior to transfection, seed the cells onto poly-D-lysine coated 24-well plates or glass coverslips at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. Typically, for a single well of a 24-well plate, use 0.5-1.0 µg of TRPA1 plasmid DNA.

-

Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.

-

After incubation, replace the transfection medium with fresh, pre-warmed complete growth medium.

-

Allow the cells to express the TRPA1 channels for 24-48 hours before proceeding with functional assays.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPA1 activation and its inhibition by this compound.

Materials:

-

TRPA1-expressing HEK293 cells on black-walled, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

TRPA1 agonist (e.g., cinnamaldehyde, AITC)

-

This compound

-

Fluorescence microplate reader or a fluorescence microscope equipped with a camera and appropriate filters.

Protocol:

-

Dye Loading:

-

Prepare a 2 µM Fluo-4 AM loading solution in HBSS containing 0.02% Pluronic F-127.

-

Wash the TRPA1-expressing cells twice with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells three times with HBSS to remove excess dye.

-

-

Compound Application and Data Acquisition:

-

Add 100 µL of HBSS to each well.

-

To assess the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 10-15 minutes.

-

Place the plate in the fluorescence reader and record a baseline fluorescence measurement (Excitation: ~494 nm, Emission: ~516 nm).

-

Add the TRPA1 agonist (e.g., cinnamaldehyde at a final concentration of 10-100 µM) to the wells.

-

Immediately begin recording the fluorescence intensity over time for 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence (F0), i.e., F/F0 or as (F - F0) / F0.

-

Plot the peak fluorescence change against the concentration of the agonist to generate a dose-response curve.

-

To determine the IC50 of this compound, plot the percentage of inhibition of the agonist-induced response against the concentration of this compound.

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through TRPA1 channels and the effect of this compound on these currents.

Materials:

-

TRPA1-expressing cells (e.g., HEK293 cells or Xenopus oocytes)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution: e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH adjusted to 7.2 with KOH).

-

TRPA1 agonist (e.g., cinnamaldehyde)

-

This compound

Protocol:

-

Cell Preparation: Place a coverslip with TRPA1-expressing cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

-

Current Recording:

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply voltage ramps or steps to elicit TRPA1 currents.

-

Perfuse the cell with a solution containing a TRPA1 agonist to activate the channels and record the resulting inward current.

-

To test the effect of this compound, co-apply this compound with the agonist or pre-apply this compound before the agonist and record the current.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition and plot it against the concentration of this compound to determine the IC50.

-

Experimental and Logical Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for a calcium imaging assay and the logical relationship of this compound's action.

Conclusion

This compound is a well-characterized, selective, and reversible antagonist of the TRPA1 ion channel. Its mechanism of action, involving the allosteric inhibition of channel function, has been established through a variety of in vitro and in vivo studies. The quantitative data on its potency and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of TRPA1 in health and disease. The use of this compound as a pharmacological tool will continue to contribute to our understanding of sensory neurobiology and aid in the development of novel analgesic and anti-inflammatory therapies.

References

AP-18: A Selective TRPA1 Antagonist for Pain and Neurogenic Inflammation Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the detection of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress.[1][2] Expressed predominantly in sensory neurons, TRPA1 acts as a key sensor for pain, itch, and inflammation.[1] Its activation leads to the influx of cations, primarily Ca2+, which triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, contributing to neurogenic inflammation.[2] Given its central role in nociception, TRPA1 has emerged as a significant target for the development of novel analgesic and anti-inflammatory therapeutics. AP-18 is a potent and selective antagonist of the TRPA1 channel, making it a valuable tool for investigating the physiological and pathological roles of TRPA1. This technical guide provides an in-depth overview of this compound, including its quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data for this compound

This compound exhibits potent and selective inhibitory activity against TRPA1 channels. The following table summarizes the key quantitative data for this compound's efficacy and selectivity.

| Parameter | Species/Channel | Value | Experimental Condition | Reference |

| IC50 | Human TRPA1 | 3.1 µM | Inhibition of cinnamaldehyde-induced intracellular calcium influx in CHO cells.[3] | [3] |

| IC50 | Mouse TRPA1 | 4.5 µM | Inhibition of cinnamaldehyde-induced intracellular calcium influx in CHO cells.[3] | [3] |

| IC50 | TRPA1 Pore Dilation | 10.3 µM | Inhibition of AITC-induced Yo-Pro uptake.[3] | [3] |

| Selectivity | TRPV1, TRPV2, TRPV3, TRPV4, TRPM8 | No significant block | Tested at concentrations up to 50 µM.[3] | [3] |

Experimental Protocols

In Vitro Assessment of this compound Activity

1. Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay for TRPA1 Antagonism

This protocol describes the use of a FLIPR assay to measure the ability of this compound to inhibit agonist-induced calcium influx in cells expressing TRPA1.

-

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or mouse TRPA1 in appropriate culture medium.

-

Seed the cells at a density of 7,500 cells per well in black-walled, clear-bottomed 384-well plates.[4]

-

Incubate the plates for 24 hours prior to the assay.[4]

-

-

Dye Loading:

-

Remove the culture medium from the wells.

-

Add 80 µL of Hanks' Balanced Salt Solution (HBSS)/HEPES buffer containing a calcium-sensitive dye (e.g., Fluo-4 NW, Calcium 5 dye) and probenecid (1.25 mM) to each well.[4][5]

-

Incubate the plate for 1 hour at room temperature or in a CO2 incubator at 37°C to allow for dye loading.[4][5]

-

-

Antagonist and Agonist Addition:

-

Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in HBSS/HEPES buffer.

-

For antagonist studies, add 15 µL of the this compound solution to the cells and incubate for 15 minutes.[4]

-

Prepare a TRPA1 agonist solution (e.g., 50 µM cinnamaldehyde or an EC80 concentration of another agonist) in HBSS/HEPES buffer.[3]

-

Add 15 µL of the agonist solution to the wells.[4]

-

-

Data Acquisition and Analysis:

-

Immediately after agonist addition, measure the change in fluorescence using a FLIPR instrument with an excitation wavelength of 470-495 nm and an emission wavelength of 515-575 nm.[5]

-

Record the fluorescence signal over a period of 60 to 90 seconds.[4][6]

-

Calculate the antagonist activity by normalizing the fluorescence signal in the presence of this compound to the maximal response observed in the absence of the antagonist.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

-

2. Whole-Cell Patch-Clamp Electrophysiology for TRPA1 Antagonism

This protocol provides a method to directly measure the effect of this compound on TRPA1 channel currents.

-

Cell Preparation:

-

Use HEK293 cells transiently or stably expressing the TRPA1 channel.

-

Plate cells on glass coverslips for recording.

-

-

Recording Solutions:

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Apply a voltage-ramp protocol (e.g., from -80 mV to +80 mV) to elicit TRPA1 currents.[7]

-

Apply a TRPA1 agonist (e.g., 300 µM cinnamaldehyde) to the external solution to activate the channels.[7]

-

Once a stable baseline current is established, perfuse the cells with the external solution containing this compound at various concentrations.

-

Record the inhibition of the agonist-induced current by this compound.

-

-

Data Analysis:

-

Measure the steady-state current amplitude at a specific holding potential (e.g., -40 mV).[7]

-

Normalize the current in the presence of this compound to the control current (agonist alone).

-

Plot the concentration-response curve and calculate the IC50 value.

-

In Vivo Assessment of this compound Activity

1. Cinnamaldehyde-Induced Nociceptive Behavior

This model assesses the ability of this compound to block acute pain behavior induced by a TRPA1 agonist.

-

Animals:

-

Use male Swiss mice.

-

Acclimatize the animals to the testing environment before the experiment.

-

-

Drug Administration:

-

Administer this compound (e.g., via intraperitoneal injection) at the desired doses.

-

The vehicle control group should receive the same volume of the vehicle used to dissolve this compound.

-

-

Nociceptive Induction and Observation:

-

Thirty minutes after this compound or vehicle administration, inject 20 µL of a 2.5% cinnamaldehyde solution into the plantar surface of the right hind paw of the mice.

-

Immediately after the injection, place the mice in an observation chamber.

-

Record the total time the animal spends licking or flinching the injected paw for a defined period (e.g., the first 5 minutes for the acute phase).

-

-

Data Analysis:

-

Compare the duration of nociceptive behaviors between the this compound-treated groups and the vehicle control group.

-

Statistical analysis can be performed using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

-

2. CFA-Induced Mechanical Hyperalgesia

This model evaluates the efficacy of this compound in a model of inflammatory pain.

-

Induction of Inflammation:

-

Assessment of Mechanical Threshold:

-

Measure the baseline mechanical withdrawal threshold using von Frey filaments or a Randall-Selitto apparatus before CFA injection.[8]

-

After the development of inflammation, re-measure the mechanical withdrawal threshold to confirm hyperalgesia.

-

-

Drug Administration and Testing:

-

Data Analysis:

-

Compare the post-drug withdrawal thresholds between the this compound-treated and vehicle-treated groups.

-

An increase in the withdrawal threshold in the this compound group indicates an anti-hyperalgesic effect.

-

Use appropriate statistical tests for comparison.

-

Visualizations

TRPA1 Signaling Pathway

Caption: TRPA1 signaling cascade initiated by various stimuli and inhibited by this compound.

Experimental Workflow for TRPA1 Antagonist Screening

Caption: A typical workflow for the screening and validation of TRPA1 antagonists like this compound.

Logical Relationship of this compound's Selectivity

Caption: this compound demonstrates high selectivity for the TRPA1 channel over other TRP family members.

Conclusion

This compound is a well-characterized, selective antagonist of the TRPA1 channel. Its ability to potently block TRPA1 activation both in vitro and in vivo makes it an invaluable pharmacological tool for researchers in the fields of pain, inflammation, and sensory neuroscience. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in studies aimed at elucidating the role of TRPA1 in various physiological and disease states and in the development of novel therapeutics targeting this important ion channel. It is important to note that some studies suggest potential non-specific effects of this compound at higher concentrations, particularly on smooth muscle preparations, and therefore careful dose-response studies are recommended.[9]

References

- 1. TRPA1 - Wikipedia [en.wikipedia.org]

- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. pnas.org [pnas.org]

- 8. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smooth muscle-depressant activity of this compound, a putative TRPA1 antagonist in the guinea pig intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The AP-18 Designation: A Technical Guide to Two Distinct Bioactive Compounds

An In-depth Examination of a TRPA1 Inhibitor and a Natural Anti-Cancer Agent for Researchers, Scientists, and Drug Development Professionals.

The designation "AP-18" has been assigned to two distinct chemical entities with disparate biological activities, leading to potential ambiguity in scientific literature. This technical guide provides a comprehensive overview of both compounds: a synthetic transient receptor potential ankyrin 1 (TRPA1) channel inhibitor and a naturally occurring triterpenoid with anti-cancer properties. This document aims to clarify their individual discovery, synthesis or isolation, biological mechanisms, and key experimental data to support ongoing research and development efforts.

Part 1: this compound, the TRPA1 Channel Inhibitor

Discovery and Overview

This compound, chemically identified as 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, is a potent and selective antagonist of the TRPA1 ion channel[1]. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain, temperature, and inflammatory responses[2]. The discovery of this compound provided a valuable pharmacological tool to investigate the physiological and pathological roles of TRPA1, particularly in pain and neurogenic inflammation[3]. It has been shown to effectively block TRPA1 activation by various agonists and reverse mechanical hyperalgesia in preclinical models[1][4].

Synthesis

General Experimental Protocol for the Synthesis of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime (this compound):

-

Preparation of the Ketone Precursor: The synthesis would commence with the preparation of 4-(4-chlorophenyl)-3-methylbut-3-en-2-one. This could be achieved through various established organic chemistry reactions, such as an aldol condensation between 4-chlorobenzaldehyde and 2-butanone, followed by dehydration.

-

Oximation Reaction:

-

The ketone precursor (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base (e.g., sodium acetate or pyridine, to neutralize the HCl) are added to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or extraction with an organic solvent.

-

The crude product is then purified by recrystallization or column chromatography to yield pure 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime[5].

-

Quantitative Data

The biological activity of the TRPA1 inhibitor this compound has been quantified in several studies. The following tables summarize the key in vitro and in vivo data.

| Parameter | Species | Value | Reference |

| IC50 (vs. 50 µM Cinnamaldehyde) | Human TRPA1 | 3.1 µM | [1][4] |

| IC50 (vs. 50 µM Cinnamaldehyde) | Mouse TRPA1 | 4.5 µM | [1][4] |

| IC50 (vs. 30 µM AITC-induced Yo-Pro uptake) | Not Specified | 10.3 µM | [1][4] |

| IC50 (vs. CA-induced increase in calcium influx) | Human TRPA1 (in HEK293 cells) | 4 µM | [4] |

| Table 1: In Vitro Inhibitory Activity of this compound (TRPA1 Inhibitor) |

| Parameter | Species | Assay | Effect | Reference |

| Nociception | Mouse | Cinnamaldehyde-induced nociceptive events | Significantly blocked | [4] |

| Nociception | Mouse | Capsaicin-induced nociceptive events | No significant effect | [4] |

| Mechanical Hyperalgesia | Mouse | Complete Freund's Adjuvant (CFA)-induced | Reversed | [4] |

| Table 2: In Vivo Activity of this compound (TRPA1 Inhibitor) |

Signaling Pathway and Experimental Workflows

This compound exerts its effects by directly blocking the TRPA1 ion channel, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) into sensory neurons. This action prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals.

Figure 1: this compound Inhibition of the TRPA1 Signaling Pathway.

Figure 2: Workflow for Evaluating this compound's TRPA1 Inhibitory Activity.

Part 2: AP 18, the Anti-Cancer Agent

Discovery and Overview

A second compound, also designated AP 18, has been identified as 7β-22-dihydroxyhopane. This natural product is a triterpenoid isolated from the sub-Antarctic lichen Pseudocyphellaria freycinetii. Recent studies have highlighted its potential as an anti-cancer agent, specifically demonstrating cytotoxic effects against glioblastoma stem cells (GSCs). GSCs are a subpopulation of cells within glioblastoma tumors that are thought to drive tumor initiation, progression, and resistance to therapy. AP 18 has been shown to selectively inhibit the viability of GSCs while having minimal toxic effects on normal human astrocytes, suggesting a favorable therapeutic window. The mechanism of action appears to involve the induction of apoptosis.

Isolation

As a natural product, the "synthesis" of AP 18 (7β-22-dihydroxyhopane) refers to its extraction and purification from its natural source.

General Experimental Protocol for the Isolation of 7β-22-dihydroxyhopane (AP 18):

-

Collection and Extraction: The lichen Pseudocyphellaria freycinetii is collected and air-dried. The dried lichen material is then ground into a powder and extracted with a suitable organic solvent, such as acetone, at room temperature.

-

Fractionation: The crude acetone extract is concentrated under reduced pressure and then subjected to solvent partitioning to separate compounds based on their polarity. This typically involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.

-

Chromatographic Purification: The bioactive fraction (identified through preliminary screening) is further purified using a series of chromatographic techniques. This may include column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, HMBC) and mass spectrometry (MS), and by comparison with published data.

Quantitative Data

The anti-cancer activity of AP 18 (7β-22-dihydroxyhopane) has been evaluated against glioblastoma stem cell lines.

| Cell Line | Concentration | Effect on Cell Viability | Reference |

| GSC11 | 25 µM | Below 20% | |

| GSC11 | 50 µM | Below 20% | |

| GSC23 | 25 µM | Below 20% | |

| GSC23 | 50 µM | Below 20% | |

| Normal Human Astrocytes (NHA) | 25 µM | No toxic effect | |

| Normal Human Astrocytes (NHA) | 50 µM | No toxic effect | |

| Table 3: Cytotoxic Effects of AP 18 (7β-22-dihydroxyhopane) on Glioblastoma Stem Cells (GSCs) and Normal Human Astrocytes (NHA) after 48 hours of treatment. |

Signaling Pathway and Experimental Workflows

While the precise molecular target of AP 18 in glioblastoma stem cells has not been fully elucidated, its ability to induce apoptosis suggests an interaction with key cell death pathways. Glioblastoma is characterized by the dysregulation of multiple signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Ras/MAPK pathways. AP 18 may directly or indirectly modulate these pathways to trigger apoptosis in GSCs.

Figure 3: Hypothesized Mechanism of AP 18-Induced Apoptosis in GSCs.

Figure 4: Workflow for the Isolation and Evaluation of AP 18's Anti-Cancer Activity.

Conclusion

This technical guide has delineated the discovery, synthesis or isolation, and biological activities of two distinct compounds designated as this compound. The TRPA1 inhibitor, 4-(4-chlorophenyl)-3-methylbut-3-en-2-one oxime, serves as a valuable tool for pain research, while the natural product, 7β-22-dihydroxyhopane, shows promise as a selective anti-cancer agent against glioblastoma stem cells. It is imperative for researchers and drug development professionals to be precise in their nomenclature to avoid confusion and to facilitate the clear dissemination of scientific findings. The data and protocols presented herein provide a foundational resource for further investigation into the therapeutic potential of these two molecules.

References

An In-depth Technical Guide on the Role of Key Mediators in Neurogenic Inflammation Research

Executive Summary:

This technical guide addresses the inquiry into the role of "AP-18" in neurogenic inflammation. Our comprehensive research indicates that "this compound" is not a standard or widely recognized molecular designator within the current scientific literature on this topic. It is plausible that the query refers to one of two critical players in neuroinflammatory processes: Activator Protein-1 (AP-1) , a transcription factor, or Interleukin-18 (IL-18) , a pro-inflammatory cytokine. Both are pivotal in the signaling cascades that underpin neuroinflammation.

This document is therefore structured into two main sections to provide a thorough technical overview of the roles of both AP-1 and IL-18. Each section details their core concepts, involvement in neuroinflammation, associated signaling pathways, quantitative experimental data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Section 1: Activator Protein-1 (AP-1) in Neuroinflammation

Core Concepts

Activator Protein-1 (AP-1) is a transcription factor that plays a crucial role in regulating gene expression in response to a wide array of stimuli, including cytokines, growth factors, cellular stress, and infections.[1] AP-1 is typically a heterodimer composed of proteins from the Jun, Fos, and activating transcription factor (ATF) families.[1][2] This transcription factor governs a variety of cellular processes, such as differentiation, proliferation, and apoptosis.[1]

Role in Neuroinflammation

In the context of the central nervous system, AP-1 is a key mediator of inflammatory responses. Following an injury or inflammatory stimulus, AP-1 becomes activated in various neural cell types, including microglia, astrocytes, and neurons.[2][3] This activation leads to the upregulation of genes encoding pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), thereby amplifying the inflammatory cascade and contributing to neuroinflammation-associated brain injury.[2][4]

Signaling Pathways

The activation of AP-1 is primarily controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[4] Inflammatory cytokines, particularly those from the TNF family, are potent activators of these pathways.[4] Upon activation, the MAPK pathways phosphorylate Jun and Fos proteins, leading to the formation of the active AP-1 complex, which then translocates to the nucleus to induce the transcription of target inflammatory genes.

Quantitative Data Summary

The following table summarizes quantitative data from experimental studies on AP-1 in neuroinflammation.

| Model System | Measurement | Key Findings | Reference |

| Mouse Model of Intracerebral Hemorrhage (ICH) | mRNA expression of c-Jun and c-Fos | Elevated at 6 hours post-ICH. | [2] |

| Mouse Model of ICH | Protein levels of AP-1 | Significantly upregulated at 6 hours post-ICH. | [2] |

| Rat Model of CFA-Induced Inflammation | AP-1 Luciferase Reporter Assay in DRG | Significant increase in AP-1 activity in CFA-treated rats. | [5] |

| Drosophila Traumatic Brain Injury (dTBI) Model | AP-1 reporter (TREdsRed) expression | dsRed protein increased by 1 day post-injury and sustained through 15 days. | [6] |

Experimental Protocols

This protocol is adapted from studies investigating AP-1's role in neuroinflammation following ICH.[2]

-

Animal Model: Adult male C57BL/6 mice are used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of ketamine and xylazine.

-

ICH Induction: A stereotactic apparatus is used to inject autologous blood or collagenase into the striatum to induce hemorrhage. Sham-operated animals undergo a needle insertion without injection.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.

-

Tissue Collection: At specified time points (e.g., 6, 12, 24 hours post-ICH), mice are euthanized, and brain tissue is collected for analysis.

-

Analysis: Brain tissue can be processed for Western blotting, immunohistochemistry, or RT-qPCR to assess AP-1 activation and inflammatory markers.

-

Protein Extraction: Nuclear extracts are prepared from brain tissue samples using a nuclear extraction kit.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against c-Jun and c-Fos.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) kit and imaged.

Section 2: Interleukin-18 (IL-18) in Neuroinflammation

Core Concepts

Interleukin-18 (IL-18) is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[7][8] It is initially synthesized as an inactive precursor, pro-IL-18, which is cleaved into its active form by caspase-1.[7] Both IL-18 and its receptors are constitutively expressed in the central nervous system (CNS), indicating a role in both homeostasis and pathological conditions.[7][9]

Role in Neuroinflammation

IL-18 is a significant contributor to neuroinflammatory and neurodegenerative processes.[7][10] Its expression is upregulated in response to various CNS insults, including infection, autoimmune diseases, and traumatic brain injury.[7] IL-18 promotes neuroinflammation by activating microglia and astrocytes, leading to the production of other inflammatory mediators and contributing to neuronal damage.[8][11] It has also been implicated in the pathogenesis of neuropathic pain.[11]

Signaling Pathways

IL-18 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-18 receptor α (IL-18Rα) and IL-18 receptor β (IL-18Rβ) chains.[12] This binding initiates an intracellular signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and AP-1.[12] The activation of these transcription factors results in the production of a range of inflammatory molecules, including Interferon-gamma (IFN-γ), TNF-α, and IL-1β.[8][13]

Quantitative Data Summary

The table below presents quantitative findings from studies on IL-18 in the context of neuroinflammation.

| Model System | Measurement | Key Findings | Reference |

| Mouse Model of Spinal Cord Injury (SCI) | Relative mRNA expression of IL-1β and Ccl17 | Significantly reduced in anti-IL-18 antibody-treated mice 3 days post-SCI. | [8] |

| Mouse Model of SCI | Relative mRNA expression of Arginase 1 (M2 marker) | Significantly enhanced in anti-IL-18 antibody-treated mice 3 days post-SCI. | [8] |

| Experimental Closed Head Injury (CHI) in Mice | Intracerebral IL-18 levels | Significantly elevated at 7 days post-CHI. | [14] |

| Human CHI Patients | IL-18 levels in CSF | Elevated for up to 10 days after trauma. | [14] |

| Murine Model of Rheumatoid Arthritis | Serum IL-6 and IL-18 levels | Significantly decreased in IL-18Rα knockout mice. | [15] |

Experimental Protocols

This protocol is based on research investigating the therapeutic effects of IL-18 inhibition in SCI.[8]

-

Animal Model: Adult female C57BL/6J mice are used.

-

Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

SCI Induction: A laminectomy is performed at the T9 vertebral level to expose the spinal cord. A contusion injury is induced using a specialized impactor device.

-

Treatment: Mice are administered an anti-IL-18 antibody or a control antibody via intraperitoneal injection immediately after SCI.

-

Functional Assessment: Motor function recovery is assessed at multiple time points post-injury using scoring systems like the Basso Mouse Scale (BMS).

-

Tissue Collection and Analysis: At the study endpoint, spinal cord tissue is collected for immunohistochemistry, Western blotting, or RT-qPCR to evaluate inflammatory markers, neuronal death, and gliosis.

-

Sample Preparation: Brain tissue is homogenized in lysis buffer, and the supernatant is collected after centrifugation. Cerebrospinal fluid (CSF) or serum can also be used.

-

Assay Procedure: A commercial ELISA kit for mouse IL-18 is used according to the manufacturer's instructions.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for IL-18.

-

Sample and Standard Incubation: Samples and standards of known IL-18 concentrations are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added to produce a colorimetric reaction.

-

Measurement: The absorbance is read at 450 nm using a microplate reader. The concentration of IL-18 in the samples is calculated from the standard curve.

Conclusion

While the specific term "this compound" does not correspond to a recognized molecule in neurogenic inflammation research, this guide provides a comprehensive overview of two highly relevant molecules, Activator Protein-1 (AP-1) and Interleukin-18 (IL-18). Both AP-1 and IL-18 are integral to the complex signaling networks that drive neuroinflammation and represent important targets for the development of novel therapeutic strategies for a range of neurological disorders. Further research into the intricate interplay between these and other signaling pathways will be crucial for a complete understanding of neurogenic inflammation and for the advancement of effective treatments.

References

- 1. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of activator protein 1 attenuates neuroinflammation and brain injury after experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammatory Intracellular Signaling in Neurons Is Influenced by Glial Soluble Factors in iPSC-Based Cell Model of PARK2-Associated Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Analysis of Omics Data Reveal AP-1 as a Potential Regulation Hub in the Inflammation-Induced Hyperalgesia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glial AP1 is activated with aging and accelerated by traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-18: a key player in neuroinflammation and neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IL-18 Blockage Reduces Neuroinflammation and Promotes Functional Recovery in a Mouse Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin 18 in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interleukin-18-Mediated Microglia/Astrocyte Interaction in the Spinal Cord Enhances Neuropathic Pain Processing after Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Impact of AP-18 on Sensory Neuron Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-18 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating sensory neuron excitability and nociception. This technical guide provides an in-depth analysis of the impact of this compound on sensory neuron function. By blocking the TRPA1 channel, this compound effectively reduces the depolarization and subsequent action potential firing induced by a wide range of noxious stimuli. This guide summarizes the quantitative data on this compound's activity, details the experimental protocols used to assess its effects, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of TRPA1-targeted therapeutics.

Introduction to this compound and TRPA1

Sensory neurons, particularly nociceptors, are responsible for detecting and transmitting pain signals. The excitability of these neurons is tightly regulated by a variety of ion channels that respond to chemical, thermal, and mechanical stimuli. Among these, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel has emerged as a critical transducer of noxious signals.

This compound is a small molecule that acts as a selective and reversible blocker of the TRPA1 channel. Its ability to modulate the activity of this channel makes it a valuable tool for studying sensory neuron function and a promising lead compound for the development of novel analgesics. TRPA1 is a non-selective cation channel, and its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and can trigger the generation of action potentials.

Quantitative Data on this compound's Activity

The inhibitory potency of this compound on TRPA1 channels has been quantified across different species and experimental conditions. The following table summarizes the key quantitative data available.

| Parameter | Species | Value | Experimental Context | Reference |

| IC₅₀ | Human TRPA1 | 3.1 µM | Inhibition of cinnamaldehyde-induced calcium influx in CHO cells. | [1][2] |

| IC₅₀ | Mouse TRPA1 | 4.5 µM | Inhibition of cinnamaldehyde-induced calcium influx in CHO cells. | [1][2] |

| IC₅₀ | TRPA1 Pore Dilation | 10.3 µM | Inhibition of Yo-Pro uptake. | [1][2] |

Impact of this compound on Sensory Neuron Excitability

By blocking the TRPA1 channel, this compound is expected to reduce sensory neuron excitability in response to TRPA1 agonists. While direct current-clamp data for this compound is limited, studies on other selective TRPA1 antagonists provide strong evidence for its effects on action potential firing.

| Parameter | Expected Effect of this compound | Rationale | Reference |

| Action Potential Firing Frequency | Decrease | Blockade of TRPA1 by other antagonists like HC-030031 and AMG0902 has been shown to reduce mechanically and chemically induced action potential firing in C-fiber nociceptors.[1][3][4] | [1][3][4] |

| Membrane Depolarization | Attenuation | Activation of TRPA1 by agonists such as AITC causes membrane depolarization. This compound, by blocking the channel, would prevent this cation influx and subsequent depolarization.[5] | [5] |

| Rheobase (Current Threshold) | Increase | By reducing the baseline depolarizing influence of tonically active TRPA1 channels (in pathological states), a larger current injection would be required to reach the action potential threshold. | Inferred |

| Mechanically-Evoked Firing | Reduction | Studies with the TRPA1 antagonist HC-030031 demonstrate a marked reduction in mechanically-evoked action potential firing in C-fibers.[4] | [4] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct blockade of the TRPA1 ion channel pore, preventing cation influx. The activation of TRPA1 itself is a complex process involving multiple signaling pathways, particularly in the context of inflammatory pain where the channel is sensitized.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TRPA1 channel and the resulting changes in membrane potential and action potential firing.

Objective: To characterize the effect of this compound on TRPA1-mediated currents and neuronal excitability.

Cell Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from rodents.

-

Dissociate the ganglia using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

-

Plate the neurons on coated coverslips and culture for 24-48 hours.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply a TRPA1 agonist (e.g., 100 µM AITC) to the external solution to evoke an inward current.

-

Perfuse with an external solution containing this compound at various concentrations to determine the IC₅₀.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to study the current-voltage relationship of the TRPA1-mediated current in the presence and absence of this compound.

Current-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Record the resting membrane potential.

-

Inject depolarizing current steps of increasing amplitude to elicit action potentials and determine the rheobase.

-

Apply a TRPA1 agonist to induce neuronal firing.

-

Perfuse with this compound and repeat the current step injections to assess changes in action potential firing frequency, threshold, and rheobase.

Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration, which is a direct consequence of TRPA1 channel opening.

Objective: To quantify the inhibitory effect of this compound on TRPA1-mediated calcium influx.

Protocol:

-

Plate cultured DRG neurons or TRPA1-expressing cell lines on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Mount the dish on an inverted fluorescence microscope equipped with a camera.

-

Establish a baseline fluorescence reading.

-

Perfuse the cells with a solution containing a TRPA1 agonist to induce a calcium response.

-

After the response peaks, perfuse with a solution containing both the agonist and this compound to observe the inhibition of the calcium signal.

-

Calculate the change in fluorescence intensity to quantify the calcium influx and the inhibitory effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPA1 in sensory neuron excitability. Its selective and reversible blockade of the TRPA1 channel leads to a reduction in agonist-induced depolarization and action potential firing. The data and protocols presented in this guide provide a comprehensive overview of this compound's impact and serve as a resource for researchers in the fields of pain, neuroscience, and drug development. Further studies employing current-clamp techniques will be beneficial to fully elucidate the specific effects of this compound on the action potential waveform and firing properties of sensory neurons.

References

- 1. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 Channels Modify TRPV1-Mediated Current Responses in Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of TRPA1 inhibits mechanical firing in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Early-Stage Research of BP4L-18:1:1 for Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the preclinical research on BP4L-18:1:1, a novel, first-in-class, peripherally-restricted agent for the treatment of neuropathic pain. The document synthesizes the available data on its mechanism of action, pharmacokinetics, and efficacy from early-stage studies, presenting it in a format tailored for a scientific audience.

Introduction: The Challenge of Neuropathic Pain and a Novel Therapeutic Strategy

Neuropathic pain, a debilitating condition arising from damage to the peripheral nervous system, affects millions globally.[1] Current therapeutic options, such as gabapentinoids and tricyclic antidepressants, have limited efficacy and significant side effects.[1] Opioids are largely ineffective for chronic neuropathic pain and carry a high risk of addiction.[1] This has spurred the search for novel, non-opioid analgesics that target the underlying mechanisms of neuropathic pain.

A promising target is the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channel family, particularly the HCN1 isoform.[1][2][3] These channels are implicated in the neuronal hyperexcitability that characterizes neuropathic pain.[3] However, the widespread expression of HCN channels in the central nervous system (CNS) and cardiac tissue presents a significant challenge for drug development, as systemic inhibition can lead to neurological and cardiovascular side effects.[1]

BP4L-18:1:1 emerges from a novel "anchor-tether" design philosophy to overcome this hurdle. It is a derivative of 2,6-di-tert-butylphenol, a known HCN1 inhibitor, modified with a hydrophilic "anchor" via an 18-carbon "tether".[2][4] This design is intended to restrict the molecule's activity to the periphery, preventing it from crossing the blood-brain barrier and minimizing off-target effects.[1][2]

Mechanism of Action: Selective, Peripheral Inhibition of HCN1 Channels

BP4L-18:1:1 functions as an inverse agonist of the HCN1 channel.[2][4] In vitro electrophysiology studies have demonstrated its potent and efficacious inhibition of HCN1 channel gating.[2] The molecule's design, featuring a hydrophilic anchor and a hydrophobic pharmacophore, is theorized to allow the anchor to remain in the extracellular space while the active portion of the molecule "sinks" into the cell membrane to interact with the HCN1 channel.[1] This localized action at the peripheral nerve cell membrane is central to its therapeutic strategy.

Signaling Pathway Diagram

Preclinical Efficacy and Pharmacokinetics

Preclinical studies in a rat model of neuropathic pain have demonstrated the efficacy of orally administered BP4L-18:1:1 in reversing signs of mechanical allodynia and thermal hypersensitivity.[2] A significant therapeutic effect was observed after a single dose, with continued improvement over seven days of daily dosing.[1][5]

Quantitative In Vivo Efficacy Data

| Experimental Model | Assessment | Treatment Group | Dose | Outcome | Reference |

| Spared Nerve Injury (Rat) | Mechanical Allodynia (von Frey Test) | BP4L-18:1:1 | 10 mg/kg (oral) | Significant reversal of mechanical hypersensitivity | [2] |

| Spared Nerve Injury (Rat) | Thermal Hypersensitivity (Hargreaves Test) | BP4L-18:1:1 | 10 mg/kg (oral) | Significant reversal of thermal hypersensitivity | [2] |

Pharmacokinetic and Safety Data

A key feature of BP4L-18:1:1 is its designed peripheral restriction. Pharmacokinetic studies in rats have confirmed that the drug is poorly CNS penetrant, with a more than 100-fold lower concentration in the brain compared to the blood.[2][4] Furthermore, preclinical safety assessments have shown an absence of adverse cardiovascular effects (no change in heart rate or blood pressure) and no signs of sedation or addictive potential.[1][2]

| Parameter | Result | Significance | Reference |

| CNS Penetration | >100-fold lower drug load in brain vs. blood | Reduced risk of CNS side effects | [2][4] |

| Cardiovascular Safety | No adverse effects at 10x effective dose | High therapeutic index for cardiovascular safety | [2] |

| CNS Side Effects | No sedation observed | Lack of centrally-mediated side effects | [1] |

| Addictive Potential | No conditioned place preference | Reduced risk of abuse and addiction | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of BP4L-18:1:1.

Animal Model: Spared Nerve Injury (SNI)

The Spared Nerve Injury (SNI) model is a widely used and validated model of peripheral neuropathic pain that produces consistent and long-lasting hypersensitivity.[6][7][8]

-

Species: Adult male Sprague-Dawley rats.[2]

-

Anesthesia: Isoflurane anesthesia is typically used.[9]

-

Surgical Procedure:

-

An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

The common peroneal and tibial nerves are tightly ligated with a silk suture.

-

A section of the nerve distal to the ligation is removed.

-

Care is taken to avoid any damage to the spared sural nerve.

-

The muscle and skin are then closed in layers.

-

-

Post-operative Care: Animals are monitored for recovery and signs of distress. Behavioral testing typically commences after a post-operative recovery period.

Behavioral Testing

This test measures the withdrawal threshold to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.[7][8]

-

Procedure:

-

Blinding: The experimenter should be blinded to the treatment groups.[7]

This test measures the latency to withdraw from a thermal stimulus.

-

Apparatus: A radiant heat source focused on the plantar surface of the hind paw.

-

Procedure:

-

Animals are placed in Plexiglas chambers on a glass floor and habituated.

-

A radiant heat source is positioned under the paw, and the time taken for the animal to withdraw its paw is recorded.

-

A cut-off time is used to prevent tissue damage.

-

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC)

This technique is used to measure the effect of BP4L-18:1:1 on HCN1 channel currents.

-

System: Xenopus laevis oocytes expressing human HCN1 channels.[2]

-

Recording:

-

Oocytes are voltage-clamped, typically at a holding potential of -65 mV.[2]

-

Currents are elicited by a series of hyperpolarizing voltage steps.

-

BP4L-18:1:1 is applied to the bath solution, and changes in the current are recorded.

-

-

Solutions:

-

External solution: Typically contains a physiological concentration of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES).

-

Internal solution: For the microelectrodes, a high potassium concentration solution is used (e.g., KCl, HEPES).

-

Experimental Workflow Diagram

References

- 1. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 2. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting HCN1 channels for the treatment of neuropathic pain | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Government & Community Affairs [gca.weill.cornell.edu]

- 6. mdbneuro.com [mdbneuro.com]

- 7. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Molecular Targets of AP-18

For Researchers, Scientists, and Drug Development Professionals

The designation "AP-18" is attributed to distinct molecular entities within scientific literature, primarily a small molecule inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and the protein AP180, a key component in clathrin-mediated endocytosis. This guide provides a comprehensive overview of the molecular targets and mechanisms of action for both, presenting quantitative data, experimental protocols, and visual representations of the associated signaling pathways.

Part 1: The Small Molecule TRPA1 Inhibitor this compound

This compound is a potent and selective antagonist of the TRPA1 ion channel, a member of the transient receptor potential channel family. These channels are crucial in sensory nerve endings for detecting noxious stimuli that can lead to pain and inflammation.

Molecular Target and Selectivity

The primary molecular target of this compound is the TRPA1 ion channel .[1][2] It effectively blocks the activation of this channel. Notably, this compound demonstrates high selectivity for TRPA1 over other related TRP channels. At concentrations up to 50 μM, it does not significantly block the activation of TRPV1, TRPV2, TRPV3, TRPV4, or TRPM8.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target | Species | Assay Condition | IC50 Value | Reference |

| TRPA1 | Human | Inhibition of cinnamaldehyde-induced activation | 3.1 µM | [1][3] |

| TRPA1 | Mouse | Inhibition of cinnamaldehyde-induced activation | 4.5 µM | [1][3] |

| TRPA1 | Mouse | Inhibition of AITC-induced Yo-Pro uptake | 10.3 µM | [1] |

Signaling Pathway and Mechanism of Action

This compound functions by reversibly blocking the TRPA1 channel, thereby preventing the influx of cations (like calcium) that is triggered by noxious stimuli. This action inhibits the depolarization of sensory neurons and the subsequent transmission of pain signals.

Experimental Protocols

Calcium Imaging Assay for TRPA1 Inhibition

This in vitro assay is used to determine the IC50 value of this compound against TRPA1.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human or mouse TRPA1 are cultured in appropriate media.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound.

-

Stimulation: A known TRPA1 agonist, such as cinnamaldehyde (50 μM), is added to the cells.

-

Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

-

Data Analysis: The response in the presence of this compound is compared to the response with the agonist alone. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Nociception Assay

This experiment assesses the analgesic efficacy of this compound in a living organism.

-

Animal Model: Male C57BL/6 mice are used.

-

Compound Administration: this compound (e.g., 1 mM) is injected into the hind paw of the mice.

-

Nociceptive Stimulus: A TRPA1 agonist like cinnamaldehyde is injected into the same paw to induce nociceptive behaviors (e.g., paw licking or flinching). A control group may receive a TRPV1 agonist like capsaicin.

-

Behavioral Observation: The duration and frequency of nociceptive behaviors are observed and recorded for a set period.

-

Data Analysis: The nociceptive response in this compound-treated mice is compared to that in vehicle-treated control mice to determine the inhibitory effect of this compound.[1]

Part 2: The Endocytic Protein AP180

AP180 (also known as CALM) is a crucial protein involved in clathrin-mediated endocytosis (CME), particularly at the synapse. It plays a significant role in the assembly of clathrin coats and the regulation of synaptic vesicle size.

Molecular Targets and Interactions

The primary molecular targets of AP180 are other proteins involved in the endocytic machinery.

| Interacting Protein | Function of Interaction |

| Clathrin Heavy Chain (CHC) | AP180 binds to the terminal domain of the clathrin heavy chain, which is essential for promoting the assembly of clathrin lattices.[4] |

| AP-2 Adaptor Complex | AP180 interacts with the AP-2 complex, a key adaptor protein in CME, to facilitate the recruitment and assembly of clathrin at the plasma membrane.[4][5][6] |

| Phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) | The ANTH domain of AP180 binds to this lipid, which helps in anchoring the protein to the plasma membrane at sites of endocytosis.[5] |

Signaling and Functional Pathway

AP180 is a central player in the formation of clathrin-coated vesicles, a process vital for synaptic vesicle recycling. Its function is regulated by phosphorylation.

Dephosphorylation of AP180 is thought to promote its interactions with other proteins, thereby enhancing synaptic vesicle endocytosis. Conversely, phosphorylation by kinases such as casein kinase 2 can weaken its binding to the AP-2 complex and reduce its clathrin assembly activity.[4]

Experimental Protocols

Clathrin Assembly Assay

This in vitro experiment measures the ability of AP180 to promote the formation of clathrin cages.

-

Protein Purification: Recombinant AP180 and purified clathrin triskelia are obtained.

-

Assembly Reaction: Purified clathrin is incubated with AP180 in an assembly buffer at a physiological pH.

-

Monitoring Assembly: The assembly of clathrin into cages is monitored by measuring the increase in light scattering at 320 nm over time using a spectrophotometer.

-

Data Analysis: The rate and extent of clathrin assembly in the presence of AP180 are compared to a control without AP180 to quantify its assembly-promoting activity.

Co-immunoprecipitation to Verify Protein-Protein Interactions

This method is used to confirm the interaction between AP180 and its binding partners like AP-2.

-

Cell Lysis: Cells expressing both AP180 and the putative interacting protein (e.g., AP-2) are lysed to release cellular proteins.

-

Antibody Incubation: The cell lysate is incubated with an antibody specific to AP180.

-

Immunoprecipitation: Protein A/G-agarose beads are added to the lysate to capture the antibody-AP180 complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the interacting protein (AP-2) is detected by Western blotting using an antibody specific to that protein.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | CAS 55224-94-7 | TRPA1 blocker [stressmarq.com]

- 3. AP 18 | TRPA1 channel antagonist | Hello Bio [hellobio.com]

- 4. mdpi.com [mdpi.com]

- 5. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NECAP 1 Regulates AP-2 Interactions to Control Vesicle Size, Number, and Cargo During Clathrin-Mediated Endocytosis | PLOS Biology [journals.plos.org]

The Role of Activator Protein-1 (AP-1) in Pain Perception Pathways: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pain perception is a complex neurological process involving a cascade of signaling events from the periphery to the central nervous system. At the molecular level, the transcription factor Activator Protein-1 (AP-1) has emerged as a critical regulator in the initiation and maintenance of both inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the potential of targeting the AP-1 signaling pathway for studying pain perception and for the development of novel analgesics. The user's query for "AP-18" is interpreted as a likely reference to the AP-1 transcription factor, a central player in pain signaling, possibly in conjunction with Interleukin-18 (IL-18), a key inflammatory cytokine that activates AP-1. This guide will delve into the signaling pathways, experimental methodologies to study AP-1's role in pain, and quantitative data from preclinical studies.

AP-1 Signaling in Pain Pathways

The AP-1 transcription factor is a dimeric complex typically composed of proteins from the Jun, Fos, and Activating Transcription Factor (ATF) families. In the context of pain, noxious stimuli, nerve injury, and inflammation trigger the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 MAPK. These kinases then phosphorylate and activate AP-1 components, such as c-Jun, leading to their translocation to the nucleus. Once in the nucleus, the activated AP-1 complex binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins that contribute to neuronal sensitization and pain. These target genes include pro-inflammatory cytokines like Interleukin-6 (IL-6), chemokines such as CCL2, and neuropeptides like prodynorphin. This cascade of events ultimately leads to heightened neuronal excitability, manifesting as hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a non-painful stimulus).

AP-1 Signaling Cascade in Pain.

Quantitative Data on AP-1 in Pain Models

The following tables summarize quantitative data from preclinical studies investigating the role of AP-1 in pain perception.

Table 1: Upregulation of AP-1 Components in Pain Models

| Pain Model | Tissue | AP-1 Component | Fold Change/Increase | Time Point | Citation(s) |

| Sciatic Nerve Transection | Dorsal Root Ganglion (DRG) | c-jun mRNA | 6-fold | 3 days | [1] |

| Sciatic Nerve Transection | Dorsal Root Ganglion (DRG) | junB mRNA | 1.7-fold | 3 days | [1] |

| Dorsal Rhizotomy + Transplant | Dorsal Root Ganglion (DRG) | c-Jun protein | 63% of neurons positive | - | |

| Central Axotomy | Dorsal Root Ganglion (DRG) | c-Jun protein | 18% of neurons positive | - | |

| CFA-induced Inflammation | Dorsal Root Ganglion (DRG) | AP-1 activity | Significant increase | - | [2] |

| Noxious Thermal Stimulus | Spinal Cord (Lamina II) | c-Fos protein | 137% of normal | 1 day | [3] |

| Noxious Thermal Stimulus | Spinal Cord (Laminae III-VI) | c-Fos protein | 135% of normal | 1 day | [3] |

Table 2: Effects of AP-1 Inhibition on Pain Behaviors

| Pain Model | Inhibitor | Outcome Measure | Effect | Citation(s) |

| Chronic Constriction Injury (CCI) | c-jun antisense ODN | Mechanical Allodynia | Significant reduction | [4] |

| CFA-induced Inflammation | T-5224 | Mechanical Pain | Reversal of hyperalgesia | |

| Neuropathic Pain | (+)-2R/S-LP2 (σ1R antagonist) | Mechanical Allodynia | Paw withdrawal threshold increased from ~0.5 g to 7.8 g | [5] |

| UTD1-induced Neuropathy | HC-030031 (TRPA1 antagonist) | Mechanical & Cold Allodynia | Reversal of allodynia | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for studying the role of AP-1 in pain.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Reagents: Complete Freund's Adjuvant (CFA) containing 1 mg/mL of heat-killed Mycobacterium tuberculosis.

-

Procedure:

-

Anesthetize the rat with isoflurane.

-

Inject 100-150 µL of CFA subcutaneously into the plantar surface of the right hind paw.[2][7]

-

Monitor the animal for signs of inflammation, such as paw edema (measurable with a plethysmometer or calipers) and redness.[8]

-

Conduct behavioral testing for mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) at baseline and various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days).[7]

-

-

Endpoint Analysis: Collect dorsal root ganglia (L4-L5) and spinal cord tissue for molecular analysis of AP-1 activation (Western blot, immunohistochemistry, or luciferase assay).

CFA Experimental Workflow.

Western Blot Analysis of Phosphorylated c-Jun (p-c-Jun) in Spinal Cord

This protocol allows for the quantification of the activated form of c-Jun, a key component of the AP-1 complex.

-

Tissue Preparation:

-

Euthanize the animal and quickly dissect the lumbar spinal cord.

-

Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Luciferase Reporter Assay for AP-1 Transcriptional Activity

This assay provides a quantitative measure of AP-1's ability to drive gene expression in cultured cells.

-

Cell Culture and Transfection:

-

Culture primary dorsal root ganglion neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

-

Co-transfect the cells with an AP-1 luciferase reporter vector (containing multiple AP-1 binding sites upstream of a luciferase gene) and a control vector (e.g., Renilla luciferase) for normalization.

-

-

Stimulation and Lysis:

-

24-48 hours post-transfection, treat the cells with a stimulus known to induce pain signaling (e.g., IL-18, capsaicin, or glutamate).

-

After the desired incubation time, lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Add the Renilla luciferase substrate and measure the luminescence for normalization.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each sample.

-

Express the results as fold change in AP-1 activity relative to untreated control cells.

-

Conclusion

The Activator Protein-1 signaling pathway represents a pivotal nexus in the molecular machinery of pain perception. Its activation in response to injury and inflammation drives the expression of key mediators of neuronal sensitization. The experimental models and techniques outlined in this guide provide a robust framework for investigating the intricate role of AP-1 in both physiological and pathological pain states. The quantitative data from preclinical studies underscore the potential of targeting AP-1 as a therapeutic strategy for the development of novel and more effective analgesics. Further research focusing on the specific contributions of different AP-1 dimer compositions and the development of highly selective inhibitors will be crucial in translating these promising preclinical findings into clinical applications for the management of chronic pain.

References

- 1. Some inhibitory neurons in the spinal cord develop c-fos-immunoreactivity after noxious stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Modulated expression of c-Fos in the spinal cord following noxious thermal stimulation of monoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. :: International Neurourology Journal [einj.org]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for in vitro application of AP-18.